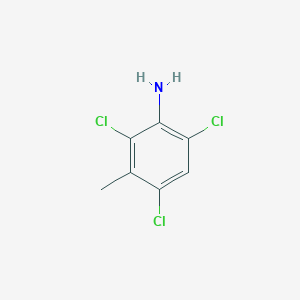

2,4,6-Trichloro-3-methylaniline

Description

Contextualization within Halogenated Aromatic Amines Research

2,4,6-Trichloro-3-methylaniline serves as a specific example within this class, allowing researchers to investigate the interplay between the ortho, para-directing activating methyl group and the deactivating, meta-directing chlorine atoms. This substitution pattern makes it a valuable substrate for studying reaction mechanisms, such as electrophilic aromatic substitution, where the regioselectivity of further reactions is not immediately obvious. The study of its properties contributes to the broader understanding of structure-activity relationships within the family of halogenated anilines.

Interdisciplinary Relevance in Chemical Sciences

The academic and industrial significance of this compound is primarily as a chemical intermediate. Its structural features make it a precursor in the synthesis of more complex molecules with applications in various fields of chemical science.

Dye Chemistry: Aromatic amines are fundamental building blocks for the synthesis of azo dyes. ijirset.comnih.gov The diazotization of the amino group in this compound would yield a diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of dyes with specific colors and properties. The substituents on the aniline (B41778) ring influence the color, fastness, and other properties of the resulting dye. nih.gov

Agrochemical Research: Halogenated anilines are common moieties in many pesticides and herbicides. chemicalbook.com While specific applications for this compound in commercial agrochemicals are not widely documented in public literature, its structural similarity to known active ingredients makes it a compound of interest for the synthesis and screening of new potential agrochemicals.

Materials Science: The reactivity of the amino and chloro groups allows for the incorporation of this molecule into larger polymeric structures. Research into new materials with specific thermal, optical, or electronic properties often involves the use of highly functionalized monomers like this compound.

Historical Development and Key Milestones in Research

While specific historical milestones for the initial synthesis of this compound are not prominently documented in readily available literature, its development can be understood within the broader history of aniline and its derivatives. The first synthesis of a related compound, 2,4,6-trichloroaniline (B165571), dates back to the 19th century. google.com The methods for the chlorination of anilines were established during this period, and it is plausible that this compound was first synthesized by applying these established methods to 3-methylaniline (m-toluidine).

Key synthetic methodologies that would have been instrumental in its preparation include:

Direct Chlorination: The electrophilic chlorination of 3-methylaniline would be a primary route. However, controlling the regioselectivity to obtain the specific 2,4,6-trichloro isomer would be a significant challenge due to the activating nature of both the amino and methyl groups.

Multi-step Synthesis: A more controlled synthesis would likely involve a multi-step process, potentially starting with the protection of the amino group, followed by controlled chlorination and subsequent deprotection.

The advent of modern spectroscopic techniques in the 20th century, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, would have been a crucial milestone in the definitive characterization and purity assessment of this compound, enabling more detailed and reliable research into its properties and reactions.

Compound Data

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆Cl₃N |

| Molecular Weight | 210.5 g/mol nih.gov |

| CAS Number | 5400-76-0 nih.gov |

| Appearance | Solid (form may vary) |

| XLogP3 | 3.5 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 0 nih.gov |

| Exact Mass | 208.956582 Da nih.gov |

| Monoisotopic Mass | 208.956582 Da nih.gov |

Spectroscopic Data of this compound

| Type | Data |

| ¹H NMR | Spectral data available from various suppliers. ambeed.com |

| ¹³C NMR | Spectral data available from various suppliers. |

| Mass Spectrum | Spectral data available from various suppliers. ambeed.com |

| IR Spectrum | Spectral data for the related compound 2,4,6-Trichloroaniline is available and can provide comparative insights. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDXEMXEUWPXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278870 | |

| Record name | 2,4,6-Trichloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5400-76-0 | |

| Record name | 2,4,6-Trichloro-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 10381 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5400-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4,6 Trichloro 3 Methylaniline and Its Analogs

Direct Halogenation Strategies

Direct halogenation of anilines and their derivatives is a primary approach for introducing chlorine atoms onto the aromatic ring. These methods often contend with challenges of regioselectivity and the potential for over-halogenation or the formation of undesired byproducts.

Regioselective Trichlorination via N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) has emerged as a more convenient and selective reagent for the chlorination of anilines compared to traditional agents like chlorine gas or sulfuryl chloride. tandfonline.comtandfonline.com The reaction of aniline (B41778) with three equivalents of NCS can lead to the formation of 2,4,6-trichloroaniline (B165571) in high yields. google.com The process involves a stepwise chlorination, where one equivalent of NCS results in monochlorination at the ortho or para position, the second equivalent chlorinates the remaining ortho or para position, and the final equivalent chlorinates the last available ortho position. google.com

Research has demonstrated that aniline can undergo regioselective trichlorination with NCS in acetonitrile (B52724), providing a good yield of 2,4,6-trichloroaniline. tandfonline.comresearchgate.net The reaction conditions can be optimized to control the degree of chlorination. For instance, initial experiments treating aniline with three equivalents of NCS in chloroform (B151607) with trifluoroacetic acid indicated the formation of 2,4,6-trichloroaniline, although 2,4-dichloroaniline (B164938) was also a major product. tandfonline.com

The use of NCS offers advantages in terms of handling and reduced formation of corrosive byproducts. However, the reaction can sometimes be accompanied by the formation of colored impurities due to oxidation of the aniline substrate. tandfonline.com

Oxidative Chlorination Approaches

Oxidative chlorination presents an alternative pathway for the synthesis of chlorinated anilines. One such method involves the use of a vanadium pentoxide catalyst in an acidic solution with potassium chloride and hydrogen peroxide. chemicalbook.com In this process, 2-aminobenzaldehyde (B1207257) can be converted to its chlorinated derivative. The reaction proceeds at room temperature over several hours, followed by extraction and purification to isolate the final product. chemicalbook.com

Another approach to direct chlorination involves using copper(II) chloride in an ionic liquid. This method has been shown to be effective for the para-chlorination of various aniline analogues with high conversion and isolated yields. nih.gov The reaction is typically carried out at a moderate temperature, and the use of an ionic liquid can facilitate product formation and separation compared to reactions in aqueous media. nih.gov

Precursor-Based Synthesis

Synthesizing 2,4,6-Trichloro-3-methylaniline and its analogs can also be achieved by starting with already substituted or halogenated aniline precursors. This approach allows for greater control over the final substitution pattern.

Synthesis from Substituted Anilines (e.g., 4-Cyclobutoxy-3-methylaniline)

While specific details on the synthesis of this compound from 4-Cyclobutoxy-3-methylaniline are not extensively documented in the provided context, the general principle involves the chlorination of a pre-functionalized aniline. The existing substituents on the aniline ring will direct the incoming chlorine atoms to specific positions. For instance, the synthesis of 2,4,6-trimethylaniline (B148799) involves the nitration of mesitylene (B46885) followed by reduction. chemicalbook.com A similar multi-step synthetic sequence would likely be employed for more complex substituted anilines.

Derivatization from Related Halogenated Anilines

The synthesis of this compound can proceed from anilines that are already halogenated. For example, the chlorination of 3-methylaniline with a suitable chlorinating agent would be a direct route. Research on the chlorination of aniline derivatives shows that the reaction rate and product distribution can be influenced by the reaction conditions and the nature of the starting material. sciencemadness.org For instance, the chlorination of aniline hydrochloride in chloroform has been studied to understand the reaction kinetics and optimize the yield of 2,4,6-trichloroaniline. sciencemadness.org

Studies on the chlorination of aniline with reagents like sulfuryl chloride in the presence of an amine organocatalyst have shown high regioselectivity for ortho-chlorination. rsc.org This suggests that by selecting the appropriate catalyst and starting with a di- or mono-chlorinated 3-methylaniline, the desired this compound could be synthesized with high precision.

Green Chemistry and Sustainable Synthesis Routes

The development of environmentally benign synthetic methods is a growing area of focus. For the synthesis of chlorinated anilines, this includes exploring the use of less hazardous reagents and solvent-free or aqueous reaction conditions.

The use of NCS is considered a step towards greener synthesis compared to chlorine gas due to its solid nature and the less corrosive nature of its byproduct, succinimide. tandfonline.comtandfonline.com Additionally, catalytic methods, such as the thiourea-catalyzed activation of NCS, offer a metal- and acid-free approach to electrophilic aromatic chlorination. researchgate.net This method proceeds at room temperature in acetonitrile and enhances the electrophilic activity of the chlorine atom through halogen bonding. researchgate.net

Furthermore, the use of ionic liquids as a reaction medium for chlorination with copper(II) chloride not only improves reaction rates and yields but also offers the potential for catalyst and solvent recycling, contributing to a more sustainable process. nih.gov Research into catalytic systems using molybdenum for the reduction of substituted nitrobenzenes to anilines in aqueous media also points towards more environmentally friendly synthetic pathways. chemicalbook.com

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in modern organic synthesis. nih.gov This technique, typically employing a ball mill, can drive reactions in the solid state, often without the need for solvents, leading to reduced waste and simplified purification processes. nih.govresearchgate.net The energy input through milling can lead to the formation of highly reactive intermediates and access to products that are difficult to obtain through conventional solution-phase chemistry. nih.govgoogle.com

While specific research on the mechanochemical synthesis of this compound is not extensively documented, the principles of this methodology have been successfully applied to the synthesis of various substituted anilines and related compounds. For instance, the mechanochemical polymerization of aniline salts has been demonstrated to be a viable solvent-free route to polyaniline. researchgate.netmdpi.com This process involves the solid-state reaction of anilinium salts with an oxidant, such as ammonium (B1175870) peroxydisulfate, initiated by ball milling. researchgate.net

Furthermore, mechanochemical methods have been effectively used for various transformations on aromatic rings, which could be adapted for the synthesis of complex anilines. A notable example is the solvent-free mechanochemical chlorination of pyrazoles using trichloroisocyanuric acid, which proceeds rapidly and in high yield. rsc.org This suggests the potential for developing a mechanochemical approach for the direct chlorination of a 3-methylaniline precursor to obtain the desired trichlorinated product.

The synthesis of fluorinated imines from anilines and benzaldehydes via manual grinding is another illustration of a successful solvent-free mechanochemical approach. mdpi.com This highlights the broad applicability of mechanochemistry for C-N bond formation, a key step in many aniline syntheses. The reactions are often rapid, with high yields, and avoid the need for bulk solvents. mdpi.com

The following table summarizes representative examples of mechanochemical synthesis applied to anilines and related heterocyclic compounds, illustrating the potential of this technique for producing analogs of this compound.

| Reactants | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |

| Anilinium salts | Ammonium peroxydisulfate | Ball milling | Polyaniline | Up to 65 | researchgate.net |

| Pyrazoles | Trichloroisocyanuric acid | Ball milling | 4-Chloropyrazole derivatives | High | rsc.org |

| Anilines and benzaldehydes | None | Manual grinding (15 min) | Imines | Good to excellent | mdpi.com |

Table 1: Examples of Mechanochemical Synthesis of Anilines and Analogs

Solvent-Free Methodologies

Solvent-free synthesis represents a cornerstone of green chemistry, aiming to eliminate the environmental and safety hazards associated with volatile organic compounds. These reactions are typically conducted by heating a mixture of reactants, sometimes in the presence of a catalyst, or by utilizing one of the reactants as the reaction medium.

The synthesis of aniline derivatives under solvent-free conditions has been successfully demonstrated in several contexts. For example, the reaction of various aniline derivatives with 2-chloronicotinic acid has been carried out by heating the neat mixture at 120 °C without any catalyst. nih.gov This method provides 2-anilino nicotinic acid derivatives in good to excellent yields within a short reaction time. nih.gov The operational simplicity and the absence of solvent make this an attractive and environmentally friendly procedure. nih.gov

Another prominent example is the metal- and solvent-free synthesis of aniline-based triarylmethanes. nih.gov This is achieved through a Brønsted acidic ionic liquid-catalyzed Friedel-Crafts reaction of anilines with aromatic aldehydes. The reaction proceeds efficiently at 80 °C under solvent-free conditions, yielding the desired products in good to excellent yields. nih.gov

The following table presents examples of solvent-free synthetic methods applied to the preparation of aniline derivatives, which could be conceptually extended to the synthesis of this compound.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aniline derivatives, 2-chloronicotinic acid | None, 120 °C | 2-Anilino nicotinic acids | Good to excellent | nih.gov |

| Anilines, Aromatic aldehydes | Brønsted acidic ionic liquid, 80 °C | Aniline-based triarylmethanes | Up to 99 | nih.gov |

| 2-Methylaniline | CuCl₂, Ionic liquid, 40 °C | para-Chloro-2-methylaniline | High | nih.gov |

Table 2: Examples of Solvent-Free Synthesis of Aniline Analogs

Elucidation of Reaction Mechanisms and Kinetics Involving 2,4,6 Trichloro 3 Methylaniline

Electrochemical Oxidation Pathways

The electrochemical oxidation of aniline (B41778) and its derivatives is a complex process that can lead to the formation of a variety of products, including radical cations, dimers, and polymeric films. The specific pathway and product distribution are highly dependent on the substitution pattern of the aniline ring, the solvent, the electrolyte, and the electrode material.

Dimerization Processes and Substituent Elimination

The electrochemical oxidation of anilines typically proceeds through the initial formation of a radical cation via a one-electron transfer at the anode. For 2,4,6-Trichloro-3-methylaniline, this initial step would generate the corresponding radical cation. Subsequent reaction pathways for this intermediate are heavily influenced by its structure.

Studies on the electrochemical oxidation of closely related compounds, such as 2,4,6-trichloroaniline (B165571), indicate that dimerization is a primary follow-up reaction. researchgate.net This dimerization can occur through various coupling modes, including head-to-tail (N-C4), tail-to-tail (C4-C4), and head-to-head (N-N) coupling of the radical cations. The resulting dimers are often more easily oxidized than the parent monomer, leading to further reactions and potentially polymerization.

A key aspect of the dimerization of halogenated anilines is the possibility of substituent elimination. Research on the electrochemical oxidation of 4-chloroaniline (B138754) and 2,4-dichloroaniline (B164938) has shown that the para-chloro substituent can be eliminated during the dimerization step. researchgate.net The eliminated chloride ion can then be oxidized to chlorine, which may subsequently substitute onto the aromatic ring of the starting material or the dimerized product. researchgate.net However, in the case of 2,4,6-trichloroaniline, further chlorination does not occur because the free ortho and para positions are already occupied. researchgate.net For this compound, with all ortho and para positions to the amino group being substituted, similar behavior is expected, where the primary reaction would be dimerization without further substitution by the eliminated chloride. The presence of the methyl group at the 3-position may sterically hinder some coupling modes, potentially influencing the regioselectivity of the dimerization process.

Influence of Halogenation Pattern on Electrochemical Reactivity

The halogenation pattern significantly impacts the electrochemical reactivity of anilines. The presence of electron-withdrawing chlorine atoms on the aromatic ring makes the molecule more difficult to oxidize, resulting in a higher oxidation potential compared to unsubstituted aniline. The multiple chlorine atoms in this compound substantially increase its oxidation potential.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. The three chlorine atoms on the benzene (B151609) ring of this compound make it a potential substrate for such reactions.

Reactivity with Nitrogen-Containing Reagents

The reactivity of this compound in nucleophilic substitution reactions with nitrogen-containing reagents, such as primary and secondary amines, is expected to be influenced by several factors. The chlorine atoms, being good leaving groups, are susceptible to displacement by strong nucleophiles. The presence of three such groups increases the likelihood of substitution.

However, the amino group already present on the ring is a strong electron-donating group, which deactivates the ring towards nucleophilic attack. This deactivating effect is somewhat counteracted by the three electron-withdrawing chlorine atoms. The net reactivity will depend on the balance of these opposing electronic effects. Generally, for SNAr to occur readily, strong electron-withdrawing groups (like nitro groups) are required to be ortho or para to the leaving group. In this compound, the chlorine atoms are ortho and para to the activating amino group, which is not ideal for activating them towards nucleophilic attack. Therefore, harsh reaction conditions, such as high temperatures and the use of a strong base, would likely be necessary to facilitate substitution with nitrogen-containing reagents.

Exploration of Reaction Pathways

The reaction pathway for nucleophilic substitution on this compound would likely follow the SNAr mechanism. This involves the attack of the nucleophile on the carbon atom bearing a chlorine atom to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring. The stability of this intermediate is a key factor in determining the reaction rate. The presence of the three chlorine atoms can help to stabilize the negative charge through their inductive electron-withdrawing effect.

The subsequent step is the departure of the chloride ion, restoring the aromaticity of the ring and yielding the substituted product. Given the presence of three chloro substituents, multiple substitutions are possible, and the reaction conditions would need to be carefully controlled to achieve selective mono-, di-, or tri-substitution. The steric hindrance from the methyl group and the existing chloro substituents would also play a significant role in determining the regioselectivity of the substitution, with the less sterically hindered chlorine atoms being more susceptible to attack.

Catalytic Transformations

Catalytic transformations offer efficient and selective routes for the modification of functional groups in aromatic compounds. For this compound, catalytic hydrogenation and dehalogenation are of particular interest.

Catalytic hydrogenation of the aromatic ring or reduction of the chloro substituents is a plausible transformation. The catalytic hydrogenation of chloroaromatic compounds to their corresponding dehalogenated derivatives is a well-established process, often employing palladium or platinum-based catalysts. rsc.orgrsc.orgorganic-chemistry.org For this compound, catalytic hydrogenation could potentially lead to the selective removal of one or more chlorine atoms or the hydrogenation of the benzene ring itself, depending on the catalyst and reaction conditions.

For instance, palladium-catalyzed hydrodehalogenation using a hydride source like ethanol (B145695) can effectively remove chlorine atoms from polychlorinated compounds under mild conditions. rsc.orgrsc.org The general mechanism involves the oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by reaction with an alkoxide to form a palladium-alkoxide intermediate. Subsequent β-hydride elimination regenerates the active catalyst and yields the dehalogenated arene.

Metal-Catalyzed Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, with multiple chloro-substituents, these reactions offer pathways for further molecular elaboration. The primary types of metal-catalyzed reactions applicable to this compound are palladium-catalyzed and copper-catalyzed couplings.

Palladium-Catalyzed Cross-Coupling Reactions:

The Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N bond formation. organic-chemistry.orgyoutube.comyoutube.com While specific studies on this compound are not extensively documented, the general mechanism is well-established for a wide range of aryl halides and amines. nih.gov In a hypothetical Buchwald-Hartwig reaction involving this compound, one of the chloro substituents could be replaced by a new amino group. The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

The choice of phosphine (B1218219) ligand is crucial in these reactions, as it influences the catalyst's stability, activity, and selectivity. nih.gov Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent side reactions like beta-hydride elimination. youtube.com

| Parameter | Typical Conditions for Buchwald-Hartwig Amination of Aryl Chlorides |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | Buchwald or Hartwig phosphine ligands (e.g., XPhos, RuPhos) nih.gov |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) organic-chemistry.org |

| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) organic-chemistry.org |

| Temperature | 80-120 °C |

This table represents generalized conditions and may require optimization for this compound.

Copper-Catalyzed Cross-Coupling Reactions:

The Ullmann condensation is a classical copper-catalyzed method for forming C-N, C-O, and C-S bonds. organic-chemistry.org In the context of this compound, an Ullmann-type reaction could be employed to couple the aniline with another aryl halide or a nucleophile. The mechanism is believed to involve the formation of a copper(I) salt of the amine, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination. organic-chemistry.org More recent developments have introduced various ligands to facilitate these reactions under milder conditions. nih.gov

| Parameter | Typical Conditions for Ullmann Condensation |

| Catalyst | CuI, Cu₂O, or copper powder organic-chemistry.orgnih.gov |

| Ligand | Diamines, amino acids, or phenanthrolines |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ nih.gov |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO, Pyridine) |

| Temperature | 100-200 °C |

This table represents generalized conditions and may require optimization for this compound.

Acid/Base Catalysis in Functionalization

The amino group of this compound is a key site for functionalization under both acidic and basic conditions. Its basicity is significantly reduced by the electron-withdrawing effects of the three chlorine atoms on the aromatic ring.

Acid-Catalyzed Reactions:

In the presence of a strong acid, the amino group of this compound will be protonated to form an anilinium salt. This deactivates the aromatic ring towards electrophilic substitution. However, acid catalysis can be employed to promote reactions at the amino group itself. For instance, the formation of amides via reaction with carboxylic acids or their derivatives can be catalyzed by acids. The acid protonates the carbonyl oxygen of the acylating agent, making it more electrophilic and susceptible to nucleophilic attack by the weakly basic amino group of the trichloro-methylaniline.

Base-Catalyzed Reactions:

The N-H protons of the amino group in this compound are weakly acidic and can be removed by a strong base to form an anilide anion. This anion is a more potent nucleophile than the parent aniline and can participate in various substitution reactions. For example, N-alkylation or N-arylation can be achieved by reacting the anilide with an appropriate electrophile. Base catalysis is also crucial in promoting the nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms, particularly if a strong nucleophile is used. The base can assist in the deprotonation of the attacking nucleophile, increasing its reactivity.

| Reaction Type | Catalyst | Typical Reagents | Expected Product |

| N-Acylation | Acid (e.g., H₂SO₄) | Acyl chloride, Acid anhydride (B1165640) | N-acyl-2,4,6-trichloro-3-methylaniline |

| N-Alkylation | Base (e.g., NaH) | Alkyl halide | N-alkyl-2,4,6-trichloro-3-methylaniline |

| Nucleophilic Aromatic Substitution | Base (e.g., K₂CO₃) | Strong nucleophile (e.g., alkoxide, thiolate) | Substituted trichloro-3-methylaniline |

This table provides illustrative examples of acid/base-catalyzed functionalization.

Spectroscopic and Structural Characterization Techniques for 2,4,6 Trichloro 3 Methylaniline and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups and probing the skeletal structure of molecules. globalresearchonline.net These techniques are based on the principle that molecules absorb infrared radiation or scatter incident radiation at frequencies corresponding to their natural vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a cornerstone technique for the characterization of anilines and their derivatives. globalresearchonline.net By analyzing the absorption of infrared radiation, specific vibrational modes within the molecule can be identified, providing a molecular fingerprint.

In substituted anilines, the N-H stretching vibrations of the primary amino group are typically observed in the 3300-3500 cm⁻¹ region. nsf.gov For instance, in the aniline (B41778) cation, the symmetric and anti-symmetric N-H stretching bands have been identified. nsf.gov The C-N stretching vibration in aniline has been assigned in the infrared spectrum at approximately 1282 cm⁻¹. materialsciencejournal.org The presence of substituents on the aromatic ring, such as chlorine atoms and a methyl group in 2,4,6-trichloro-3-methylaniline, will influence the exact frequencies of these and other vibrations. globalresearchonline.net

Aromatic C-H stretching vibrations are generally found in the 3000-3100 cm⁻¹ range, while the C=C stretching vibrations within the aromatic ring appear in the 1430-1650 cm⁻¹ region. core.ac.uk The in-plane and out-of-plane bending vibrations of the ring and its substituents provide further structural information at lower frequencies.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amino Group) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=C Stretch (Aromatic) | 1430-1650 |

| C-N Stretch | ~1282 |

Note: The exact wavenumbers for this compound will be influenced by its specific substitution pattern.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar bonds and symmetric vibrations, which can be weak in the infrared spectrum.

For halogenated anilines, FT-Raman spectra can provide clear information about the carbon-halogen and carbon-carbon skeletal vibrations. globalresearchonline.net The analysis of both FT-IR and FT-Raman spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes of the molecule. globalresearchonline.netnih.gov This detailed vibrational analysis is crucial for confirming the molecular structure. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net For this compound, ¹H NMR and ¹³C NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms (protons) in a molecule. The chemical shift of a proton is influenced by the electron density around it, which is in turn affected by the presence of neighboring atoms and functional groups.

In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton and the protons of the methyl group and the amino group. The integration of these signals would correspond to the number of protons in each environment. For example, a related compound, 2,4,6-trichloroaniline (B165571), shows a signal for the aromatic protons. chemicalbook.com The chemical shifts in substituted anilines are influenced by the electronic effects (inductive and resonance) of the substituents. researchgate.net

| Proton Environment | Expected Chemical Shift Range (ppm) |

| Amino (NH₂) | Variable, often broad |

| Aromatic (Ar-H) | 6.5 - 8.0 |

| Methyl (CH₃) | ~2.0 - 2.5 |

Note: The exact chemical shifts are dependent on the solvent and the specific electronic environment created by the substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

For this compound, the ¹³C NMR spectrum would show separate signals for each of the six carbon atoms of the benzene (B151609) ring and the carbon atom of the methyl group, as their chemical environments are different. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents (chlorine, methyl, and amino groups). For instance, carbons bonded to electronegative chlorine atoms would be expected to have their signals shifted downfield. The chemical shifts in substituted anilines can be used to estimate the twist angles of the amino group. researchgate.net

| Carbon Environment | Expected Chemical Shift Range (ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-Cl | 120 - 135 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-CH₃ | 130 - 140 |

| Methyl (CH₃) | 15 - 25 |

Note: These are general ranges, and the precise values for this compound would need to be determined experimentally.

Mass Spectrometry for Identification and Product Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the analysis of this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion provides further structural clues. For instance, in the mass spectra of chloroanilines, the loss of a chlorine atom or the cleavage of the C-N bond are common fragmentation pathways. nist.govnih.gov Analysis of these fragments helps to confirm the identity and structure of the parent molecule and can be used to identify related products in a reaction mixture. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. It combines the separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they are ionized, and the resulting charged fragments are detected by the mass spectrometer, providing a unique fragmentation pattern that serves as a chemical fingerprint.

Expected GC-MS Fragmentation for this compound:

The mass spectrum of this compound would be expected to show a molecular ion [M]⁺. The key difference from 2,4,6-trichloroaniline would be the presence of the methyl group, leading to a higher molecular weight. The fragmentation pattern would likely involve the loss of a chlorine atom ([M-Cl]⁺) and potentially the loss of a methyl radical ([M-CH₃]⁺). Further fragmentation could lead to the cleavage of the aromatic ring.

A study on the derivatization of various chloroanilines for GC-MS analysis highlights the importance of chromatographic separation for isomeric compounds. publications.gc.ca The retention time of this compound would be influenced by the specific GC column and temperature program used. For instance, a study on aniline derivatives in groundwater utilized a temperature program starting at 70°C, ramping to 280°C, which is a common condition for such analyses. d-nb.inforesearchgate.net

Table 1: Representative GC-MS Data for a Related Chloroaniline

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| 2,4,6-Trichloroaniline | C₆H₄Cl₃N | 196.46 | 195, 197, 199 (Molecular ion cluster), 160, 125, 90 |

Data for 2,4,6-trichloroaniline from public databases, used for illustrative purposes. nih.govchemicalbook.com

Electrospray Mass Spectrometry (ES-MS)

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar and thermally labile molecules. Unlike EI-MS, ESI-MS typically results in minimal fragmentation, with the predominant species being the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov This makes it highly effective for determining the molecular weight of a compound.

For aniline derivatives, ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. d-nb.info The ionization efficiency in ESI can be significantly influenced by the solvent system and the pH. For anilines, analysis in positive ion mode is common due to the basicity of the amino group, which is readily protonated. researchgate.net

In the context of this compound, an ESI-MS analysis would be expected to yield a strong signal for the protonated molecule [C₇H₆Cl₃N + H]⁺. The isotopic pattern resulting from the three chlorine atoms would be a key diagnostic feature in the mass spectrum.

A comparative study of GC-MS and LC-MS/MS for the analysis of aniline derivatives in groundwater demonstrated that LC-ESI-MS/MS is a powerful tool, particularly for methylanilines and chloroanilines. d-nb.inforesearchgate.net The study noted that for some ortho-chloroaniline derivatives, the ion yields in ESI could be lower compared to their meta- and para-substituted counterparts. d-nb.inforesearchgate.net

Table 2: Predicted ESI-MS Ions for this compound

| Compound Name | Molecular Formula | Ionization Mode | Predicted Major Ion |

| This compound | C₇H₆Cl₃N | Positive | [M+H]⁺ |

| Negative | [M-H]⁻ |

Predictions based on the general principles of ESI-MS applied to aniline compounds. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's solid-state conformation.

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the structure of the closely related compound, 2,4,6-trichloroaniline, is available and provides a valuable reference. nih.gov The crystal structure of 2,4,6-trichloroaniline reveals the geometry of the benzene ring and the positions of the chlorine and amino group substituents.

The process of X-ray crystal structure determination involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For a derivative like this compound, a crystal structure would definitively confirm the substitution pattern on the aromatic ring and reveal any steric effects introduced by the methyl group adjacent to two chloro substituents. It would also elucidate the nature and extent of intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the packing of the molecules in the crystal lattice. The determination of crystal structures for other substituted anilines has provided significant insights into how different substituents influence the molecular geometry and packing. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Substituted Aniline

| Compound Feature | Example Data from a Substituted Aniline Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths | C-N, C-Cl, C-C (Å) |

| Key Bond Angles | C-N-H, C-C-C (°) |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces |

This table presents the type of data obtained from a single-crystal X-ray diffraction experiment, using a generic substituted aniline as an example to illustrate the expected parameters.

Computational Chemistry and Theoretical Studies of 2,4,6 Trichloro 3 Methylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is one of the most popular and versatile methods available in computational chemistry. DFT calculations could provide a wealth of information about 2,4,6-trichloro-3-methylaniline.

A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. Using DFT, researchers can calculate the bond lengths, bond angles, and dihedral angles of this compound that correspond to the minimum energy state.

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum is often compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. researchgate.net A comparative study on halosubstituted anilines has shown that DFT methods are effective in predicting these properties. mdpi.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Example Data) (Note: The following data is for illustrative purposes and is not based on actual published results for this specific molecule.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.40 | ||

| C-C (aromatic) | 1.39 | ||

| C-Cl | 1.74 | ||

| C-H (methyl) | 1.09 | ||

| C-C-N | 120.0 | ||

| C-N-H | 115.0 | ||

| H-N-C-C | 180.0 |

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tsijournals.com The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, representing the nucleophilic nature of a molecule. researchgate.netnih.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the electrophilic nature of the molecule. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical stability and reactivity of a molecule. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more prone to chemical reactions. For this compound, this analysis would reveal its kinetic stability and electronic transport properties.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net Typically, red-colored regions represent negative electrostatic potential (attractive to a proton), while blue-colored regions indicate positive potential (repulsive to a proton). nih.gov An MEP map of this compound would identify the likely sites for electrophilic and nucleophilic attack, providing insights into its intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron pairs. It examines charge transfer interactions, or delocalization, between filled donor orbitals and empty acceptor orbitals. This analysis for this compound would quantify the delocalization of the nitrogen lone pair electrons into the aromatic ring and the effects of the chloro and methyl substituents on the electronic structure. It also calculates the natural atomic charges on each atom, offering a more refined picture of charge distribution than simpler methods.

Computational methods can predict the non-linear optical (NLO) properties of molecules. These properties are relevant for applications in optoelectronics and photonics. Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). Molecules with significant charge transfer characteristics and extended conjugation often exhibit large NLO responses. A DFT study on this compound would determine its potential as an NLO material. Studies on other halogenated anilines have explored these properties.

Ab Initio Methods (e.g., Hartree-Fock Level Calculations)

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a starting point for more advanced calculations. mdpi.com While often less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are valuable for providing a qualitative understanding of electronic structure. Comparing HF and DFT results for this compound would offer a more complete theoretical picture of the molecule. For instance, a study on 3-chloro-4-methyl aniline (B41778) utilized both HF and DFT methods. mdpi.com

Theoretical Investigation of Reaction Mechanisms and Transition States

The theoretical investigation of reaction mechanisms for halogenated aromatic amines involves sophisticated computational methods to map out the potential energy surface of a reaction. These studies identify the most likely pathways, intermediate structures, and the high-energy transition states that connect reactants, intermediates, and products.

For chlorinated anilines, computational approaches such as Density Functional Theory (DFT) are frequently employed. nih.gov Methods like B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are used to optimize the geometry of molecules and calculate their electronic properties. researchgate.net Such studies can model various reactions, including electrophilic substitution, oxidation, and radical-induced degradation. For instance, the reaction of aniline derivatives with hydroxyl radicals (•OH), a key process in atmospheric chemistry, has been computationally modeled for similar compounds like 4-methyl aniline. mdpi.com These studies calculate the energy barriers for different reaction channels, such as hydrogen abstraction from the amino group (-NH₂) or the methyl group (-CH₃), and radical addition to the aromatic ring. mdpi.com

In the case of this compound, theoretical investigations would focus on how the electron-withdrawing chlorine atoms and the electron-donating methyl and amino groups influence reactivity. The chlorine atoms are expected to have a significant impact on the molecule's stability and the pathways for its decomposition. Reactive molecular dynamics (MD) simulations using force fields like ReaxFF can be used to study the decomposition of chlorinated aryl compounds under various conditions, predicting bond-breaking and formation events over time. nih.govresearchgate.net These simulations can reveal complex, multi-step radical mechanisms, such as the homolytic cleavage of the C-Cl bond, which is often a critical step in the degradation of polychlorinated compounds. nih.gov

Building on the investigation of reaction mechanisms, computational chemistry allows for the quantitative prediction of kinetic and thermodynamic parameters. These parameters are crucial for understanding reaction rates and equilibria.

Kinetic Parameters: Transition State Theory (TST) is a cornerstone for calculating reaction rate constants. By identifying the transition state structure and its vibrational frequencies, the activation energy (Ea) and the pre-exponential factor (A) in the Arrhenius equation can be determined. For more complex reactions involving multiple steps or pressure-dependence, more advanced theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are applied. mdpi.com A computational study on the reaction of 4-methyl aniline with •OH radicals, for instance, used TST and RRKM theory to calculate rate coefficients over a wide range of temperatures and pressures. mdpi.com

For this compound, similar calculations would provide invaluable data for predicting its environmental fate and designing degradation processes. The table below illustrates the type of data that would be generated from a theoretical study on a hypothetical reaction, such as hydrogen abstraction by a hydroxyl radical.

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔHr) (kJ/mol) | Rate Constant (k) at 298 K (cm³/molecule·s) |

|---|---|---|---|

| H-abstraction from -NH₂ | Data Not Available | Data Not Available | Data Not Available |

| H-abstraction from -CH₃ | Data Not Available | Data Not Available | Data Not Available |

| •OH addition to ring | Data Not Available | Data Not Available | Data Not Available |

Note: The table presents hypothetical parameters for this compound to illustrate the output of theoretical kinetic and thermodynamic investigations. Specific experimental or calculated values for this compound were not available in the searched literature.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built on the principle that the structure of a molecule, encoded by numerical descriptors, dictates its behavior.

The development of a QSAR/QSPR model involves several key steps:

Data Set Collection: A set of molecules with known experimental data (e.g., activity, toxicity, or a property like chromatographic retention time) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (3D), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.netnih.gov

Variable Selection: From the vast pool of descriptors, statistical methods like genetic algorithms or stepwise regression are used to select a small subset that has the most significant correlation with the property of interest. nih.gov

Model Building and Validation: A mathematical equation is generated to link the selected descriptors to the property. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and non-linear approaches like Artificial Neural Networks (ANN). nih.govnih.gov The model's predictive power is rigorously tested through internal and external validation techniques. nih.gov

QSPR models, often referred to as Quantitative Structure-Retention Relationships (QSRR) in this context, are widely used to predict the retention behavior of compounds in chromatographic systems like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov Predicting retention time is valuable for method development, substance identification in complex mixtures, and understanding separation mechanisms. nih.gov

For a molecule like this compound, a QSRR model could predict its retention time on a specific HPLC column (e.g., a C18 reverse-phase column). The model would be built using a dataset of various aniline derivatives or other aromatic compounds with experimentally determined retention times under specific chromatographic conditions (mobile phase composition, pH, temperature). nih.govresearchgate.net

The molecular descriptors used in such a model would likely capture key physicochemical properties that govern retention in a reverse-phase system, such as:

Hydrophobicity: Descriptors like the octanol-water partition coefficient (logP) or Moriguchi octanol-water partition coefficient (MLOGP). researchgate.net

Size and Shape: Descriptors related to molecular volume, surface area, and shape (e.g., van der Waals volume). researchgate.net

Electronic Properties: Descriptors like dipole moment or electrophilicity index, which relate to the polarity and specific interactions with the stationary and mobile phases. researchgate.net

The resulting QSRR equation would allow for the estimation of the retention time for this compound and other similar compounds, even before they are synthesized or analyzed. The table below illustrates a potential QSRR model structure for predicting HPLC retention time.

| Model Type | Selected Descriptors | Statistical Performance (Hypothetical) |

|---|---|---|

| Multiple Linear Regression (MLR) | MLOGP, van der Waals Volume, Dipole Moment | R² = 0.92, Q² = 0.85 |

Note: This table illustrates a hypothetical QSRR model for predicting the chromatographic retention of aniline derivatives. R² (coefficient of determination) and Q² (cross-validated R²) are common metrics for model fit and predictive ability, respectively. Specific models for this compound were not available in the reviewed literature.

Environmental Fate and Biogeochemical Transformations of 2,4,6 Trichloro 3 Methylaniline

Microbial Degradation Pathways

Microorganisms play a crucial role in the breakdown of 2,4,6-trichloro-3-methylaniline, a compound that can enter the environment as a result of industrial activities and the degradation of certain pesticides. nih.gov The process of microbial degradation involves several key steps, including its formation as an intermediate from other chemicals and subsequent transformations under different environmental conditions.

Role as Microbial Degradation Intermediate of Herbicides

This compound can be a byproduct of the microbial breakdown of certain herbicides. For instance, the microbial degradation of chloroacetanilide herbicides like acetochlor (B104951) and metolachlor (B1676510) can lead to the formation of 2-methyl-6-ethylaniline (MEA). nih.gov While not identical, this process highlights a recognized pathway where aniline (B41778) derivatives are formed from more complex parent herbicides. Similarly, 2,4,6-trichloroaniline (B165571) is known to be a minor metabolite in the breakdown of the acaricide benzoyl chloride. nih.gov This role as an intermediate is a critical aspect of its environmental presence, as the degradation of widely used agricultural chemicals can serve as a continuous source of this compound in soil and water.

N-Dealkylation and Hydrolysis Processes

N-dealkylation is a fundamental process in the microbial metabolism of many organic compounds containing N-alkyl groups. nih.gov This process involves the removal of an alkyl group from a nitrogen atom and is a key step in the breakdown of various xenobiotics, including some herbicides and pharmaceuticals. nih.gov In the context of chloroanilines, N-dealkylation can be an initial step in their transformation. For example, the degradation of chloroacetamide herbicides involves N-dealkylation to form corresponding anilines. nih.gov Following or in conjunction with N-dealkylation, hydrolysis can occur. Hydrolysis reactions involve the cleavage of chemical bonds by the addition of water. In the degradation of some aniline derivatives, hydrolysis can lead to the removal of the amino group and the formation of corresponding phenols. asm.org For instance, the spontaneous deamination of 4-hydroxy-2-methyl-6-ethylaniline via hydrolysis has been observed. nih.gov

Aerobic and Anaerobic Transformation Mechanisms

The transformation of chlorinated anilines like this compound is heavily dependent on the presence or absence of oxygen.

Under aerobic conditions , where oxygen is present, microorganisms can utilize oxygen-dependent enzymes to break down these compounds. nih.govplos.org The aerobic degradation of chlorinated anilines often involves hydroxylation of the aromatic ring, followed by ring cleavage. plos.org This process can lead to the complete mineralization of the compound to carbon dioxide, water, and chloride ions. sci-hub.se

In anaerobic environments , which lack oxygen, the degradation pathways are different. Reductive dechlorination is a common initial step, where chlorine atoms are removed from the aromatic ring and replaced with hydrogen atoms. This process can make the molecule less toxic and more susceptible to further degradation. nih.govresearchgate.net However, anaerobic degradation can sometimes be slower than aerobic degradation and may lead to the accumulation of intermediate metabolites. sci-hub.senih.gov The efficiency of both aerobic and anaerobic transformation is influenced by various environmental factors such as temperature, pH, and the availability of other nutrients. oecd.orgoecd.org

Formation of Metabolites and Byproducts

The microbial breakdown of this compound and similar compounds results in the formation of various intermediate metabolites and byproducts. The nature of these products depends on the specific degradation pathway and the microorganisms involved.

Hydroxylated and Benzoquinone Derivatives

A common step in the microbial degradation of aromatic compounds is the introduction of hydroxyl groups onto the aromatic ring, forming hydroxylated derivatives. ca.gov For example, the degradation of 2-methyl-6-ethylaniline, a related compound, proceeds through the formation of 4-hydroxy-2-methyl-6-ethylaniline. nih.govasm.org These hydroxylated intermediates can then be further oxidized to form benzoquinones. nih.govasm.org For instance, 2-methyl-6-ethyl-benzoquinone has been identified as a metabolite in the degradation of 2-methyl-6-ethylaniline. nih.govasm.org Similarly, the degradation of 2,4,6-trichlorophenol (B30397), a related compound, can produce 2,6-dichloro-para-hydroquinone. nih.gov The formation of these derivatives is a key step in the detoxification and eventual mineralization of the parent compound.

Microbial O-Methylation Pathways (in relation to similar compounds like trichlorophenol)

Microbial O-methylation is another significant transformation pathway for chlorinated phenols, which can be formed from the degradation of chloroanilines. In this process, a methyl group is added to the hydroxyl group of the phenol (B47542), a reaction catalyzed by O-methyltransferase enzymes. nih.govresearchgate.net This has been extensively studied in the context of 2,4,6-trichlorophenol (2,4,6-TCP), which can be O-methylated by a variety of microorganisms, including bacteria, fungi, and algae, to form 2,4,6-trichloroanisole (B165457) (2,4,6-TCA). nih.gov This transformation is significant because 2,4,6-TCA is a potent odorant that can cause taste and odor problems in drinking water. researchgate.net The enzymes responsible, chlorophenol O-methyltransferases (CPOMTs), can be dependent on S-adenosyl methionine (SAM) as a methyl donor. nih.gov This pathway highlights a potential environmental fate for chlorinated phenolic intermediates that may arise from the degradation of this compound.

Advanced Bioremediation Strategies

The recalcitrance of halogenated aromatic compounds like this compound in the environment necessitates the development of advanced bioremediation strategies. These approaches often leverage the metabolic capabilities of specific microorganisms to break down these persistent pollutants into less harmful substances. Research into this area focuses on identifying potent bacterial strains and elucidating the enzymatic pathways they employ for degradation.

Enzymatic Mechanisms of Degradation

The microbial degradation of chlorinated aromatic compounds is a multi-step process mediated by a series of specific enzymes. The enzymatic mechanisms involved in the breakdown of compounds structurally similar to this compound typically involve initial oxidative attacks to destabilize the aromatic ring, followed by ring cleavage.

A common initial step in the degradation of anilines is an oxidative deamination catalyzed by an aniline oxygenase . This enzyme incorporates oxygen atoms into the aromatic ring, often leading to the formation of a catechol or a substituted catechol. For instance, the degradation of 3-chloro-4-methylaniline (B146341) by Pseudomonas cepacia is thought to begin with an aniline oxygenase-catalyzed reaction, forming a chloromethylcatechol. frontiersin.org Similarly, the degradation of aniline by Rhodococcus sp. DH-2 proceeds through a catechol pathway. mdpi.com

Following the initial oxidation, the resulting catechols are susceptible to ring cleavage by dioxygenase enzymes. There are two primary pathways for catechol ring cleavage:

Ortho-cleavage pathway: This pathway, catalyzed by enzymes like catechol 1,2-dioxygenase or chlorocatechol 1,2-dioxygenase , breaks the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. This pathway is observed in the degradation of 4-chloro-2-methylaniline (B164923) by Rhodococcus rhodochrous CTM and in the degradation of 4-chloroaniline (B138754) by Pseudomonas putida CA16. frontiersin.orgnih.gov

Meta-cleavage pathway: In this pathway, the enzyme catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups. The wild-type strain of Rhodococcus rhodochrous CTM utilizes this pathway for the degradation of 2-methylaniline. frontiersin.org

In the case of highly chlorinated compounds, reductive dechlorination can also be a key enzymatic step. This process, observed in the degradation of 2,4,6-trichlorophenol by the fungus Phanerochaete chrysosporium, involves the replacement of a chlorine atom with a hydrogen atom. nih.gov While this has been primarily documented in fungi for this specific compound, reductive dehalogenases are also known in bacteria and could play a role in the degradation of this compound.

The table below outlines the key enzymes and their roles in the degradation of related aromatic compounds.

| Enzyme | Function | Example Organism/Compound |

| Aniline Oxygenase | Initial oxidation of the aniline ring | Pseudomonas cepacia degrading 3-chloro-4-methylaniline frontiersin.org |

| Catechol 1,2-Dioxygenase | Ortho-cleavage of the catechol ring | Rhodococcus rhodochrous CTM degrading 4-chloro-2-methylaniline frontiersin.org |

| Chlorocatechol 1,2-Dioxygenase | Ortho-cleavage of a chlorinated catechol ring | Pseudomonas putida CA16 degrading 4-chloroaniline nih.gov |

| Catechol 2,3-Dioxygenase | Meta-cleavage of the catechol ring | Rhodococcus rhodochrous CTM degrading 2-methylaniline frontiersin.org |

| Reductive Dehalogenase | Removal of chlorine atoms, replacing them with hydrogen | Phanerochaete chrysosporium degrading 2,4,6-trichlorophenol nih.gov |

Understanding these enzymatic mechanisms is crucial for designing effective bioremediation strategies for this compound, as it allows for the selection of microorganisms with the appropriate enzymatic machinery or the potential for genetic engineering to enhance degradation capabilities.

Derivatization and Functionalization Strategies of 2,4,6 Trichloro 3 Methylaniline

Synthesis of Nitrogen-Containing Heterocycles (Azacycles)

The synthesis of nitrogen-containing heterocycles, or azacycles, is a cornerstone of medicinal and materials chemistry due to their prevalence in bioactive compounds and functional materials. nih.govnih.gov The primary amino group of 2,4,6-trichloro-3-methylaniline serves as a key functional handle for the construction of such cyclic systems.

One general and effective method for the synthesis of N-aryl azacycles involves the reaction of arylamines with cyclic ethers. nih.gov For instance, the reaction of anilines with cyclic ethers like tetrahydrofuran (B95107) (THF) can be mediated by reagents such as titanium tetrachloride (TiCl₄) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield five-membered azacycles. acs.org While specific examples utilizing this compound are not prevalent in the literature, the known reactivity of chloroanilines in similar transformations suggests its potential as a substrate. nih.gov The proposed mechanism involves the coordination of the arylamine to TiCl₄, followed by the ring-opening of the cyclic ether and subsequent intramolecular cyclization to form the azacycle. nih.gov

Another approach involves the use of phosphorus oxychloride (POCl₃) and DBU to facilitate the reaction between arylamines and cyclic ethers. nih.gov This method has been successfully applied to various anilines, indicating its potential applicability to this compound for the synthesis of the corresponding N-aryl azacycles. The reaction is believed to proceed through the formation of a phosphoramidic dichloride intermediate. nih.gov

The following table summarizes general conditions for the synthesis of N-aryl azacycles from arylamines, which could be adapted for this compound.

| Reagents | Cyclic Ether | Product Type | Ref. |

| TiCl₄, DBU | Tetrahydrofuran | N-Aryl-pyrrolidine | acs.org |

| POCl₃, DBU | Tetrahydrofuran | N-Aryl-pyrrolidine | nih.gov |

It is important to note that the steric hindrance and electronic effects of the three chlorine atoms and the methyl group on the aniline (B41778) ring may influence the reaction conditions required for successful cyclization.

Formation of Sulfonamides Utilizing Halogenated Phenyl Moieties

Sulfonamides are a critical class of compounds with a wide range of applications, most notably in medicinal chemistry as antibacterial agents and in other therapeutic areas. ekb.egnih.gov The synthesis of sulfonamides typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.comnih.gov The amino group of this compound can readily participate in this reaction to form novel sulfonamide derivatives.

The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the S-N bond. cbijournal.com Various bases can be employed to neutralize the hydrochloric acid byproduct, with pyridine (B92270) and triethylamine (B128534) being common choices. cbijournal.com

While direct literature examples of sulfonamides derived from this compound are not extensively documented, the established reactivity of anilines in sulfonamide synthesis provides a strong basis for its use. cbijournal.com The halogenated phenyl moiety of the resulting sulfonamide would confer specific physicochemical properties, such as lipophilicity and metabolic stability, which could be advantageous in drug design.

A typical procedure for the synthesis of a sulfonamide from an aniline and a sulfonyl chloride is outlined below:

| Amine | Sulfonylating Agent | Base | Solvent | General Product | Ref. |

| Aryl amine | Aryl sulfonyl chloride | Pyridine | Dichloromethane (B109758) | N-Aryl sulfonamide | cbijournal.com |

| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | N-Phenylbenzenesulfonamide | cbijournal.com |

The reactivity of the amino group in this compound might be attenuated by the electron-withdrawing effects of the chlorine atoms, potentially requiring more forcing reaction conditions.

Conjugation and Linker Chemistries (e.g., via cyanuric chloride)

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and cost-effective linker molecule widely used in organic synthesis and bioconjugation. nih.govresearchgate.netrsc.org Its three chlorine atoms can be sequentially substituted by nucleophiles in a temperature-dependent manner, allowing for the controlled assembly of complex molecular architectures. nih.govresearchgate.net The amino group of this compound can act as a nucleophile to displace one or more of the chlorine atoms on the triazine ring, forming a stable covalent bond.

The first substitution on cyanuric chloride typically occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures. nih.gov This differential reactivity allows for the stepwise introduction of different molecules onto the triazine scaffold. For instance, this compound could be reacted with cyanuric chloride at 0 °C to yield a monosubstituted triazine. The remaining two chlorine atoms can then be displaced by other nucleophiles, such as another amine, a thiol, or an alcohol, to create multifunctional conjugates. nih.govfrontiersin.org

This strategy has been employed to synthesize a wide variety of compounds, including dendrimers, potential therapeutic agents, and materials with specific properties. researchgate.netclockss.org The reaction of an amine with cyanuric chloride is typically carried out in the presence of a base, such as diisopropylethylamine (DIEA) or sodium carbonate, to neutralize the liberated HCl. nih.govfrontiersin.org

| Nucleophile 1 | Reaction Temp. 1 | Nucleophile 2 | Reaction Temp. 2 | Product | Ref. |

| Amine | 0 °C | Amine/Thiol/Alcohol | Room Temp. | Disubstituted Triazine | nih.govfrontiersin.org |

| This compound (proposed) | 0 °C | Other Nucleophile | Room Temp. | Conjugate | - |

The resulting conjugate would incorporate the highly chlorinated phenyl moiety, which could be useful for applications requiring specific steric or electronic properties.

Exploration of Functional Group Transformations (e.g., to nitroso compounds)

The amino group of this compound can undergo various functional group transformations, expanding its synthetic utility. A notable transformation is the oxidation of the primary amino group to a nitroso group (-NO). C-nitroso compounds are valuable intermediates in organic synthesis and have been studied for their biological activities. acs.orgnih.gov

Several methods are available for the oxidation of anilines to nitrosobenzenes. nih.gov One common method involves the use of peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA) or peroxybenzoic acid. nih.govrsc.org The reaction is typically carried out in a suitable solvent like dichloromethane at or below room temperature. nih.gov Another approach utilizes hydrogen peroxide in the presence of a catalyst, such as peroxotungstophosphate, to achieve the oxidation. nih.gov

| Oxidizing Agent | Catalyst (if any) | Substrate Type | General Product | Ref. |

| Peroxybenzoic acid | None | Substituted anilines | Nitroso-compounds | rsc.org |

| Hydrogen peroxide | Peroxotungstophosphate | Aromatic amines | Nitroso-compounds | nih.gov |

| 3-Chloroperoxybenzoic acid (m-CPBA) | None | Primary aliphatic amines | Dimeric nitroso compounds | nih.gov |

The successful synthesis of the nitroso derivative would open up further avenues for derivatization, as the nitroso group can participate in various cycloaddition and condensation reactions.

Advanced Analytical Methodologies for Research on 2,4,6 Trichloro 3 Methylaniline

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS)

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) stands as a premier technique for the analysis of halogenated aromatic compounds like 2,4,6-trichloro-3-methylaniline. This method combines the exceptional separation power of high-resolution gas chromatography with the precise mass analysis of high-resolution mass spectrometry, offering unparalleled selectivity and sensitivity. waters.com

The "high-resolution" aspect of the mass spectrometer allows for the determination of the exact mass of an ion to several decimal places. This capability is crucial for differentiating the target analyte from interfering compounds that may have the same nominal mass but a different elemental composition. For complex sample matrices where numerous compounds may be present, HRGC-MS can effectively isolate the signal of this compound, thereby reducing the likelihood of false positives.

In a typical HRGC-MS analysis, the sample is first introduced into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a long, narrow capillary column. The separated compounds then enter the high-resolution mass spectrometer. Electron ionization (EI) is a common ionization technique used in this context, which fragments the molecule in a reproducible manner, creating a characteristic mass spectrum or "fingerprint". chemrxiv.org The high-resolution analyzer then measures the mass-to-charge ratio (m/z) of these fragments with high accuracy.

The benefits of using HRGC-MS for the analysis of this compound include:

High Specificity: The ability to measure exact masses minimizes interferences from matrix components.

Excellent Sensitivity: This technique can detect and quantify analytes at very low concentrations, often in the parts-per-trillion (ppt) range or even lower. nih.gov

Structural Confirmation: The fragmentation pattern obtained provides detailed structural information, confirming the identity of the compound.

Research employing HRGC-MS for the analysis of similar chlorinated compounds has demonstrated its robustness and reliability, making it the technique of choice for regulatory monitoring and advanced environmental studies. waters.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that has become a cornerstone in the analysis of a wide array of compounds, including polar and thermally labile molecules. nih.govlibretexts.org Unlike hard ionization methods like electron ionization, ESI typically generates intact molecular ions (e.g., [M+H]+ or [M-H]-), providing direct information about the molecular weight of the analyte. nih.gov